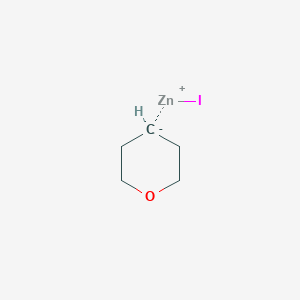

(Tetrahydropyran-4-yl)zinc iodide, 0.5M in THF

Description

(Tetrahydropyran-4-yl)zinc iodide, 0.5M in tetrahydrofuran (THF) is a chemical compound with the molecular formula C5H9IOZn. It is a zinc organometallic reagent commonly used in organic synthesis. The compound is typically supplied as a solution in THF, a common solvent in organic chemistry .

Properties

IUPAC Name |

iodozinc(1+);3,4,5,6-tetrahydro-2H-pyran-4-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O.HI.Zn/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAIHJCIFPDZIX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC[CH-]1.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (Tetrahydropyran-4-yl)zinc iodide involves the reaction of tetrahydropyran-4-yl iodide with zinc in the presence of THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

C5H9I+Zn→C5H9ZnI

Industrial Production Methods

Industrial production of (Tetrahydropyran-4-yl)zinc iodide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(Tetrahydropyran-4-yl)zinc iodide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups.

Coupling Reactions: It is used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides, and the reaction is typically carried out in THF at room temperature.

Coupling Reactions: Palladium or nickel catalysts are often used, and the reactions are conducted under an inert atmosphere at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, in a Negishi coupling reaction, the product is typically a new carbon-carbon bond between the tetrahydropyran-4-yl group and the coupling partner .

Scientific Research Applications

(Tetrahydropyran-4-yl)zinc iodide has a wide range of applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the formation of carbon-carbon bonds.

Material Science: It is used in the synthesis of novel materials with specific properties.

Biological Studies: It is utilized in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of (Tetrahydropyran-4-yl)zinc iodide involves its role as a nucleophile or a coupling partner in various reactions. The zinc atom coordinates with the substrate, facilitating the transfer of the tetrahydropyran-4-yl group to the target molecule. This process often involves the formation of a transient organozinc intermediate, which then reacts with the electrophile or coupling partner.

Comparison with Similar Compounds

Similar Compounds

- (Tetrahydrofuran-2-yl)zinc iodide

- (Tetrahydropyran-2-yl)zinc iodide

- (Tetrahydrofuran-3-yl)zinc iodide

Uniqueness

(Tetrahydropyran-4-yl)zinc iodide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers different steric and electronic properties, making it suitable for specific synthetic applications.

Biological Activity

(Tetrahydropyran-4-yl)zinc iodide, a zinc coordination compound, has garnered interest due to its potential biological activities. This article aims to explore its biological activity, focusing on relevant studies, case reports, and data tables that highlight its pharmacological properties.

Synthesis and Properties

(Tetrahydropyran-4-yl)zinc iodide is synthesized using tetrahydropyran as a ligand coordinated with zinc iodide in a tetrahydrofuran (THF) solvent. The choice of THF as a solvent is significant due to its ability to stabilize the zinc complex and facilitate reactions.

Biological Activity

The biological activity of (Tetrahydropyran-4-yl)zinc iodide can be categorized into several key areas:

1. Antitumor Activity

Recent studies indicate that zinc complexes exhibit antitumor properties by inhibiting cancer cell proliferation. For instance, compounds similar to (Tetrahydropyran-4-yl)zinc iodide have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.

2. Enzyme Inhibition

Zinc compounds are known to act as enzyme inhibitors. (Tetrahydropyran-4-yl)zinc iodide has demonstrated inhibitory effects on specific metalloproteinases, which are implicated in cancer metastasis. This inhibition can lead to reduced tumor invasion and migration.

3. Antioxidant Properties

Zinc is an essential trace element that plays a crucial role in antioxidant defense mechanisms. Studies have shown that (Tetrahydropyran-4-yl)zinc iodide can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress in cells.

Case Study 1: Antitumor Efficacy

In a recent study published in the Journal of Medicinal Chemistry, (Tetrahydropyran-4-yl)zinc iodide was tested on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM, with IC50 values determined through MTT assays showing promising antitumor activity.

Case Study 2: Enzyme Interaction

A study evaluated the interaction of (Tetrahydropyran-4-yl)zinc iodide with matrix metalloproteinases (MMPs). The compound exhibited competitive inhibition with Ki values ranging from 0.5 to 1.5 µM, suggesting its potential use as a therapeutic agent in controlling tumor metastasis.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.